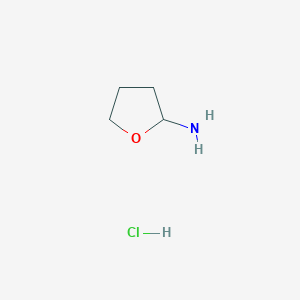

Tetrahydrofuran-2-amine hydrochloride

Description

Significance of Aminated Tetrahydrofuran (B95107) Scaffolds in Modern Organic Synthesis

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast array of biologically active natural products and pharmaceuticals. nih.govnih.gov Its presence often imparts favorable pharmacokinetic properties to a molecule. When an amine group is introduced to this scaffold, creating an aminated tetrahydrofuran, the synthetic utility of the resulting molecule expands significantly.

Aminated tetrahydrofuran scaffolds are crucial building blocks in medicinal chemistry and drug discovery. The amine group provides a key handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. For instance, the amine can act as a nucleophile, a base, or be readily converted into other functional groups such as amides, ureas, and sulfonamides. nih.gov This functional group versatility is paramount in the generation of compound libraries for high-throughput screening and in the optimization of lead compounds during drug development.

Furthermore, the stereochemistry of the amine group on the THF ring can play a critical role in the biological activity of the final compound. The ability to synthesize enantiomerically pure aminated tetrahydrofurans is therefore highly sought after. researchgate.net These chiral building blocks are instrumental in creating stereochemically defined molecules, which is often essential for achieving high potency and selectivity for a biological target. The rigid nature of the THF ring also helps to lock the conformation of the appended amine, which can be advantageous in designing molecules that fit precisely into the binding pocket of a protein.

Contextualization of Tetrahydrofuran-2-amine Hydrochloride as a Versatile Synthetic Intermediate

This compound serves as a stable and readily handleable form of the volatile and reactive free amine. The hydrochloride salt form enhances its stability and improves its solubility in polar solvents, making it a convenient reagent for a variety of synthetic applications.

As a synthetic intermediate, this compound is primarily utilized for the introduction of the 2-aminotetrahydrofuran moiety into a target molecule. The primary amine group is a potent nucleophile and can participate in a wide range of bond-forming reactions. Common transformations involving this intermediate include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced to a secondary amine.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, often under metal-catalyzed conditions, to form secondary or tertiary amines.

The versatility of this compound is further highlighted by its use in the synthesis of more complex heterocyclic systems. The bifunctional nature of the molecule—containing both a nucleophilic amine and a cyclic ether—can be exploited in cascade reactions to construct novel molecular frameworks.

Below is a table summarizing some key reactions of this compound:

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acyl chloride, Carboxylic acid | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde, Ketone | Secondary Amine |

| Urea Formation | Isocyanate | Urea |

The strategic incorporation of the 2-aminotetrahydrofuran unit can significantly influence the properties of the final molecule, making this compound a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

oxolan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-2-1-3-6-4;/h4H,1-3,5H2;1H |

InChI Key |

OZEIBIZOCKVHLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tetrahydrofuran 2 Amine Hydrochloride

Direct Amination Approaches

Direct amination methods provide a straightforward route to Tetrahydrofuran-2-amine hydrochloride, often starting from readily available precursors. These strategies primarily involve reductive amination and nucleophilic substitution reactions.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. mdpi.com This process typically involves the reaction of an aldehyde or ketone with an amine source, followed by reduction of the intermediate imine. libretexts.org

A key precursor for the synthesis of Tetrahydrofuran-2-amine is Tetrahydrofuran-2-carbaldehyde. The reductive amination of this aldehyde with ammonia (B1221849) serves as a direct pathway to the desired primary amine. nih.gov The reaction proceeds through the initial formation of an imine intermediate, which is then subsequently reduced to the amine. mdpi.com Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

A two-step, one-pot procedure has been described for the reductive amination of furanic aldehydes, which can be conceptually applied to Tetrahydrofuran-2-carbaldehyde. nih.gov This involves the initial non-catalytic condensation with a primary amine, followed by flow hydrogenation of the resulting imine over a copper-based catalyst. nih.gov

Catalytic hydrogenation is a clean and efficient method for the reduction step in reductive amination. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for the hydrogenation of various functional groups, including the carbon-nitrogen double bond of imines. masterorganicchemistry.comresearchgate.net The reaction is typically carried out under a hydrogen gas atmosphere. nih.gov

The efficiency of Pd/C catalysts can be influenced by the method of preparation and the support material. nih.gov For instance, palladium nanoparticles of a specific size range (5–40 nm) have been shown to be effective catalysts for the hydrogenation of dienes. nih.gov In some cases, the addition of a small amount of hydrogen gas can activate the palladium catalyst, enhancing its activity for dehydrogenation reactions, a process that shares mechanistic similarities with hydrogenation. nih.gov The choice of solvent can also play a role, with polar protic solvents like methanol (B129727) and polar aprotic solvents like tetrahydrofuran (B95107) being commonly used. nih.gov

Nucleophilic Substitution and Condensation Reactions in Amine Formation

Nucleophilic substitution offers an alternative route to amine synthesis. libretexts.org This approach typically involves the reaction of an alkyl halide with an amine nucleophile. libretexts.org However, direct amination of alkyl halides with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the newly formed amine is also nucleophilic. libretexts.org

To circumvent the issue of overalkylation, specific strategies have been developed. One such method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. libretexts.org The phthalimide anion, being nucleophilic, reacts with an alkyl halide. Subsequent hydrolysis of the N-alkylated phthalimide yields the primary amine. libretexts.org Another approach involves the use of sodium azide (B81097) (NaN₃) as the nucleophile to form an alkyl azide, which is then reduced to the primary amine, for example, with lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. yale.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. youtube.com

Asymmetric Hydrogenation of Tetrahydrofuran-Derived Enamines

Asymmetric hydrogenation of prochiral enamines is a powerful strategy for the synthesis of chiral amines. acs.orgmdpi.com This method relies on the use of chiral transition metal catalysts, often based on rhodium or iridium, with chiral phosphine (B1218219) ligands. acs.orgorganic-chemistry.orgacs.org The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the enamine double bond, leading to the preferential formation of one enantiomer of the amine. youtube.com

A notable example is the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamine, which provided high enantioselectivity. acs.org The choice of solvent and the specific chiral ligand are critical factors in achieving high enantiomeric excess. acs.orgacs.org For instance, protic solvents like methanol and ethanol (B145695) have been found to be beneficial in some cobalt-catalyzed asymmetric hydrogenations of enamides. acs.org The mechanism of these reactions can be complex and may involve different pathways depending on the substrate and catalyst system. acs.org

Chiral Resolution Techniques

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. This technique relies on the different physical properties of diastereomers formed by reacting the racemate with a chiral resolving agent. fiveable.melibretexts.orgpbworks.com

A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.orgpbworks.com L-Tartaric acid, a readily available and inexpensive chiral compound, is frequently used for this purpose. pbworks.comlibretexts.orgresearchgate.net When a racemic mixture of Tetrahydrofuran-2-amine is treated with L-tartaric acid, two diastereomeric salts are formed: (R)-Tetrahydrofuran-2-ammonium L-tartrate and (S)-Tetrahydrofuran-2-ammonium L-tartrate.

These diastereomeric salts possess different physical properties, such as solubility in a given solvent. fiveable.me This difference in solubility allows for their separation by fractional crystallization. fiveable.mepbworks.com Typically, one of the diastereomeric salts is less soluble and will crystallize out of the solution, while the more soluble salt remains in the mother liquor. pbworks.com After separation by filtration, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid. libretexts.orgpbworks.com

The efficiency of chiral resolution by diastereomeric salt formation is dependent on several factors that can be optimized to achieve high enantiomeric purity. The choice of the resolving agent is critical; besides tartaric acid, other chiral acids like dibenzoyltartaric acid or mandelic acid can be employed, and the selection depends on the specific amine being resolved. libretexts.orgnih.gov

The solvent system used for crystallization is another key parameter. pbworks.com The solubility difference between the diastereomeric salts can be maximized by screening various solvents or solvent mixtures. Temperature control during crystallization is also crucial for achieving a good separation. rsc.org The process can be further refined by performing multiple recrystallization steps to progressively enrich the crystals in the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product. libretexts.org Thermodynamic modeling and the construction of phase diagrams can be utilized to systematically design and optimize the resolution process, leading to higher yields and purity. rsc.org

Enzymatic Catalysis in Chiral Amine Synthesis

Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. nih.govnih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions. nih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are widely used for the synthesis of chiral amines. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. researchgate.net For the synthesis of chiral Tetrahydrofuran-2-amine, a suitable ketone precursor would be subjected to amination using an appropriate ω-transaminase. Protein engineering and directed evolution have been extensively used to develop transaminase variants with improved stability, broader substrate scope, and enhanced catalytic activity, making them suitable for industrial-scale production. nih.govnih.gov

Another class of enzymes, amine dehydrogenases (AmDHs), can synthesize chiral amines through the reductive amination of a ketone using ammonia as the amine source and a cofactor like NAD(P)H. nih.gov Advances in enzyme engineering have expanded the utility of AmDHs for producing various chiral amines. nih.gov The optimization of enzymatic processes often involves strategies like enzyme immobilization for easier recovery and reuse, and cofactor regeneration systems to improve economic viability. nih.govresearchgate.net

Table 2: Enzymatic Approaches to Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features | Reference |

|---|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric Amination | High stereoselectivity, uses an amino donor, cofactor (PLP) required. | nih.govnih.govresearchgate.net |

Synthesis of Substituted Tetrahydrofuran-Amine Hydrochloride Analogs

The synthesis of substituted analogs of Tetrahydrofuran-amine hydrochloride is crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials. Various synthetic strategies have been developed to introduce substituents at different positions of the tetrahydrofuran ring. nih.govresearchgate.netorganic-chemistry.org

Methods for synthesizing substituted tetrahydrofurans often involve cyclization reactions of appropriately functionalized acyclic precursors. nih.gov For example, intramolecular SN2 reactions of hydroxyl-functionalized alkyl halides or sulfonates are a classic approach. nih.gov More modern methods include palladium-catalyzed intramolecular olefin insertion reactions and [3+2] cycloadditions. organic-chemistry.orgacs.org The stereoselective synthesis of substituted tetrahydrofurans can be achieved by using chiral starting materials or through asymmetric catalysis. nih.govrsc.orgchemistryviews.org

For instance, a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran has been demonstrated, followed by α-alkylation or arylation, showcasing a method for sequential functionalization to create highly substituted cyclic amine derivatives. nih.gov While this example is for a tetrahydropyran, similar C-H activation strategies could potentially be applied to tetrahydrofuran systems. The synthesis of 3-aminomethyl tetrahydrofuran, an analog with the amine on a methyl substituent, has been reported starting from furan (B31954). google.com This highlights that the position of the amine group relative to the ring can also be varied. The development of new synthetic methodologies continues to provide access to a diverse range of substituted tetrahydrofuran scaffolds. fapesp.brresearchgate.netrsc.org

Preparation of Alkyl-Substituted Tetrahydrofuran-Amine Hydrochlorides (e.g., Dimethyl-substituted)

The synthesis of alkyl-substituted tetrahydrofuran-amine hydrochlorides can be achieved through multi-step pathways that often begin with appropriately substituted precursors. For instance, the creation of a dimethyl-substituted variant involves establishing the core tetrahydrofuran ring with methyl groups at desired positions, followed by the introduction of the amine functional group and conversion to its hydrochloride salt.

One potential strategy involves the use of a substituted γ-hydroxy olefin in a platinum-catalyzed hydroalkoxylation reaction to form the substituted tetrahydrofuran ring. organic-chemistry.org Alternatively, a redox-relay Heck reaction using a substituted diol can generate a cyclic hemiacetal, which is then reduced to the corresponding substituted tetrahydrofuran. organic-chemistry.org Following the formation of the alkyl-substituted tetrahydrofuran core, a nitrogen-containing group must be introduced. This can be accomplished through various amination techniques. A one-pot, two-step strategy has been demonstrated for the transformation of furan-derived ketones into tetrahydrofuran-derived amines using ammonia (NH₃) or other amines as the nitrogen source, with hydrogen gas as the reducing agent over a Palladium/Alumina (Pd/Al₂O₃) catalyst, achieving yields up to 98%. acs.org For example, a dimethyl-substituted keto-lactone could be subjected to reductive amination to yield the desired dimethyl-tetrahydrofuran-amine. nih.gov The final step would involve treating the resulting amine with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.

Synthesis of Cyclopropane-Fused Tetrahydrofuran-Amine Hydrochlorides

The construction of cyclopropane-fused tetrahydrofuran systems represents a significant synthetic challenge, requiring precise control over stereochemistry. A robust method for creating these bicyclic structures involves the iodocyclization of vinylcyclopropanes. otago.ac.nzresearchgate.net

This process typically starts with a vinylcyclopropane (B126155) substrate bearing a functional group, such as a β-keto-amide or β-ketoester. researchgate.netchemrxiv.org The reaction is mediated by an iodine source, like N-Iodosuccinimide (NIS) or a combination of Phenyliodine diacetate (PIDA) and Sodium Iodide (NaI), which induces an electrophilic cyclization. otago.ac.nzchemrxiv.org This key step forms the oxabicyclo[3.1.0]hexane core, which is a cyclopropane-fused tetrahydrofuran structure. The reaction has been shown to be effective for a range of substrates, including those with various aromatic and aliphatic substituents. otago.ac.nzresearchgate.net

The following table details the optimization of the iodocyclization reaction for a model substrate, highlighting the impact of different reagents and conditions on the yield.

| Entry | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield (%) |

| 1 | PIDA | - | MeCN/H₂O | rt | Decomp. |

| 2 | PIFA | - | MeCN/H₂O | rt | Decomp. |

| 3 | PIDA | TBAI | MeCN/H₂O | rt | 44 |

| 4 | PIDA | TBAI | MeCN/H₂O | 50 | 38 |

| 5 | PIDA | NaI | MeCN/H₂O | rt | 61 |

| 6 | PIDA | NaI | MeCN/H₂O | 50 | 92 |

| Table based on data for substrate 9a from a 2025 study. otago.ac.nz |

Once the fused tetrahydrofuran scaffold is synthesized, often containing a ketone or lactol functional group, further modifications are required to introduce the amine. otago.ac.nz The carbonyl or hydroxyl group can be converted to an amine through reductive amination or by a sequence involving conversion to an oxime followed by reduction. The resulting amine is then treated with hydrochloric acid to yield the target cyclopropane-fused tetrahydrofuran-amine hydrochloride. acs.org

Processes for Tetrahydrofuran Compounds with Multiple Amine Functional Groups

The synthesis of tetrahydrofuran compounds featuring two or more amine groups is of significant interest for various applications. A key precursor for these compounds is 2,5-bis(aminomethyl)tetrahydrofuran. A direct and efficient process for preparing these di-amine compounds involves the catalytic hydrogenation of furan compounds that already contain at least two nitrogen-bearing functional groups. google.com

This method reacts a suitable furan precursor, such as a furan with two nitrogen-containing groups, with hydrogen gas in the presence of a hydrogenation catalyst. google.com This single-step process simultaneously reduces the furan ring to a tetrahydrofuran ring and converts the nitrogen-containing groups to primary amines. This approach is advantageous over older methods that required multiple steps, such as the initial reduction of hydroxymethylfurfural (HMF) to tetrahydrofuran-2,5-dimethanol followed by several additional transformations. google.com The direct hydrogenation process can achieve high selectivity for the desired tetrahydrofuran compound with multiple amine groups, with reported selectivities of at least 60%, and often between 70% and 90%. google.com The reaction can produce all possible stereoisomers, including cis and trans isomers, which can be obtained as a mixture or separated into pure forms. google.com

Optimization of Reaction Conditions and Purification Protocols

The efficient synthesis and isolation of pure this compound hinge on the careful optimization of reaction parameters and the application of rigorous purification techniques.

Influence of pH, Temperature, and Pressure on Reaction Efficiency

The efficiency, yield, and selectivity of synthetic routes to tetrahydrofuran-amines are highly sensitive to reaction conditions such as pH, temperature, and pressure.

pH: The pH of the reaction medium plays a critical role, particularly in steps involving acid or base catalysis or neutralization. For instance, in syntheses utilizing a Hofmann degradation pathway, a specific sequence of pH changes is required, starting with acidic conditions for amidation and moving to strongly basic conditions (using NaOH) for the degradation step. google.com The final isolation of the hydrochloride salt necessitates a final acidification step.

Temperature: Temperature control is crucial for managing reaction rates and minimizing side product formation. Certain steps, like the addition of thionyl chloride for acylation, are performed at low temperatures (e.g., in an ice-salt bath at 0°C) to control the exothermic reaction. google.com Conversely, other steps, such as the Hofmann degradation or certain catalytic hydrogenations, may require elevated temperatures (e.g., 65°C) to proceed at a reasonable rate. google.comgoogle.com Optimization studies have shown that adjusting the temperature can significantly impact yield and diastereoselectivity. nih.govotago.ac.nz

Pressure: Pressure is a key parameter in hydrogenation reactions. Some historical methods for preparing bis(aminomethyl)tetrahydrofuran required harsh conditions, including high pressure. google.com However, modern catalytic systems aim to achieve high conversion and selectivity under more moderate pressure conditions, improving the safety and industrial applicability of the process. google.com

Advanced Purification Techniques (e.g., Recrystallization, HPLC Monitoring)

Obtaining this compound in high purity is essential for its use in further research and synthesis. This requires the use of advanced and carefully selected purification methods.

Recrystallization: Recrystallization is a fundamental and highly effective technique for purifying the final solid product. After the synthesis and initial workup, which typically involves extraction and solvent removal, the crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. google.comcdnsciencepub.com This process allows for the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. Solvents such as isopropanol, ethyl acetate, or a tetrahydrofuran-diethyl ether mixture have been successfully used to recrystallize tetrahydrofuran-amine derivatives, yielding faint yellow or colorless crystalline solids with high purity (e.g., >99%). google.comcdnsciencepub.com

Chemical Reactivity and Mechanistic Transformations of Tetrahydrofuran 2 Amine Hydrochloride

Reactivity of the Amine Functional Group

The chemistry of Tetrahydrofuran-2-amine hydrochloride is dominated by the reactivity of its primary amine moiety. As a hydrochloride salt, the amine group exists in its protonated, ammonium (B1175870) form. For the amine to act as a nucleophile, it must first be deprotonated, typically by treatment with a base, to liberate the lone pair of electrons on the nitrogen atom. The subsequent reactivity is a balance between the nucleophilicity of the free amine and the influence of the adjacent tetrahydrofuran (B95107) ring.

Nucleophilic Substitution Reactions

The free amine form of Tetrahydrofuran-2-amine is an effective nucleophile, capable of participating in nucleophilic substitution reactions. These reactions are fundamental to its use as a building block in organic synthesis, allowing for the introduction of the tetrahydrofurfurylamine (B43090) scaffold into larger molecules. nih.gov The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) process, where the amine's lone pair attacks an electrophilic carbon center, displacing a leaving group. gacariyalur.ac.in The efficiency of these reactions is influenced by solvent choice; polar aprotic solvents can enhance the nucleophilicity of the amine and accelerate reaction rates. vanderbilt.edu

The hallmark of nucleophilic substitution reactions involving Tetrahydrofuran-2-amine is the creation of a new carbon-nitrogen (C-N) bond. By reacting the amine with a suitable electrophile, such as an alkyl halide, a new bond is formed between the nitrogen atom of the amine and a carbon atom of the electrophile. libretexts.org This process directly attaches the tetrahydrofurfuryl group to another molecular fragment.

A well-established method for forming primary amines that exemplifies this bond formation is the Gabriel synthesis. In this approach, a phthalimide (B116566) anion acts as an ammonia (B1221849) surrogate. libretexts.org It displaces a halide from an electrophile, and subsequent hydrolysis cleaves the phthalimide group to yield the primary amine. While Tetrahydrofuran-2-amine is the product in some syntheses, it can also serve as the starting nucleophile in analogous reactions to create more complex secondary amines. libretexts.org

Alkylation and acylation are two primary classes of nucleophilic substitution reactions for amines. libretexts.org

Alkylation involves the reaction of the amine with an alkyl halide. While this forms a new C-N bond, controlling the reaction can be challenging. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. libretexts.orglibretexts.org

Acylation , the reaction with an acid chloride or acid anhydride, is generally more controllable. libretexts.org The reaction yields an amide, which is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair across the adjacent carbonyl group. This deactivation prevents over-acylation, making it a reliable method for forming a single, stable amide product. libretexts.org

| Reaction Type | Electrophile | General Product | Controllability |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Difficult; often yields mixtures |

| Acylation | Acid Chloride (R-COCl) | Amide | Good; reaction stops after single addition |

| Acylation | Acid Anhydride ((R-CO)₂O) | Amide | Good; reaction stops after single addition |

Oxidation Reactions of the Amine Moiety

The primary amine group of Tetrahydrofuran-2-amine can be oxidized to various nitrogen-containing functional groups. The specific product depends heavily on the oxidizing agent and the reaction conditions employed. Common transformations include the oxidation of the primary amine to an imine or a nitrile. In biological systems and biomimetic chemistry, flavoprotein oxidases can catalyze the oxidation of primary amines to imines, which are then typically hydrolyzed to a ketone and ammonia. nih.gov This process involves the net loss of two electrons and two protons from the substrate to form a carbon-nitrogen double bond. nih.gov

| Oxidizing Agent Class | Potential Product | Transformation |

|---|---|---|

| Mild Oxidizing Agents | Imine | C-N single bond → C=N double bond |

| Strong Oxidizing Agents | Nitrile | C-N single bond → C≡N triple bond |

| Peroxides (e.g., H₂O₂) | Hydroxylamine/Oxime | Introduction of an oxygen atom |

Reduction Reactions to Alter Amine Type

While the amine group itself is in a reduced state, it can participate in reactions involving reduction to generate more complex amines, effectively altering the amine type from primary to secondary or tertiary. The most significant of these transformations is reductive amination.

| Carbonyl Compound | Reducing Agent | Product Amine Type |

|---|---|---|

| Aldehyde (R-CHO) | Sodium triacetoxyborohydride | Secondary Amine |

| Ketone (R-CO-R') | Sodium triacetoxyborohydride | Secondary Amine |

| Aldehyde (R-CHO) | Sodium cyanoborohydride | Secondary Amine |

Acid-Base Interactions and Salt Formation Dynamics

This compound is the salt formed from the acid-base reaction between the basic amine and hydrochloric acid. In this state, the nitrogen's lone pair is bonded to a proton, rendering it non-nucleophilic. The regeneration of the free amine, which is necessary for most of the reactions described above, is achieved by treatment with a suitable base to deprotonate the ammonium cation.

The choice of solvent can significantly influence the amine's basicity and reactivity. In a solvent like tetrahydrofuran (THF), which is the parent ring system of the compound, dipole-dipole interactions between the solvent and the N-H bonds of the amine can occur. researchgate.net These interactions can stabilize the amine, potentially retarding its reaction kinetics compared to reactions in non-polar solvents. researchgate.net Studies on the basicity of various amines in THF have shown the critical role that acid-base equilibria play in determining the outcomes of reactions, such as the carbonylation of lithium amides. rsc.org

Following a synthesis, such as reductive amination, the product amine is often converted back into its hydrochloride salt for purification and storage. This is typically accomplished by treating the reaction mixture with concentrated HCl, which precipitates the amine salt, allowing for easy isolation by filtration. This process takes advantage of the different solubility properties of the neutral amine and its charged salt form.

Quaternization Reactions

The quaternization of amines, a process known as the Menschutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. nih.gov In the case of Tetrahydrofuran-2-amine, which is a primary amine, the reaction can proceed with an alkyl halide to form secondary, tertiary, and ultimately quaternary ammonium salts. However, since the starting material is the hydrochloride salt, the amine is present in its protonated, non-nucleophilic ammonium form. Therefore, the reaction typically requires the presence of a base to deprotonate the ammonium ion, liberating the free amine to act as a nucleophile.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. mostwiedzy.pl The rate of reaction is influenced by several factors including the steric hindrance around the nitrogen atom, the nature of the alkylating agent, and the solvent. While the primary amine of Tetrahydrofuran-2-amine is relatively unhindered, the reaction can be competitive with other processes, such as elimination reactions, particularly if a strong base is used with a secondary alkyl halide. youtube.com

Subsequent alkylations of the newly formed secondary and tertiary amines can lead to the final quaternary ammonium salt. The formation of these salts can be competitive, and controlling the stoichiometry of the alkylating agent is crucial to selectively obtain the desired product. nih.gov

Table 1: Representative Quaternization Reactions of Amines This table illustrates typical conditions for quaternization reactions based on analogous amine chemistry. The specific yields for this compound would require experimental determination.

| Amine Substrate | Alkylating Agent | Base/Solvent | Temperature (°C) | Product Type | Reference |

| Piperidine | 1-Bromo-2,4-diyne derivative | CHCl₃ | 20-22 | Quaternary Ammonium Salt | nih.gov |

| Triethylamine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | CH₃CN | 70 | Quaternary Ammonium Salt | mostwiedzy.pl |

| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Acetonitrile (B52724) | 70 | Quaternary Ammonium Salt | mostwiedzy.pl |

Chemical Transformations Involving the Tetrahydrofuran Ring System

The tetrahydrofuran (THF) ring is a stable cyclic ether, but it can undergo cleavage under specific conditions, often facilitated by acids or specialized catalysts. The presence of the 2-amino group significantly influences the reactivity of the THF ring in this compound.

Ring-Opening Reactions (if applicable to specific derivatives)

Ring-opening of the tetrahydrofuran moiety in derivatives can be initiated by various reagents, leading to the formation of linear, functionalized compounds. These reactions often involve the cleavage of a carbon-oxygen bond, a process that can be promoted by strong electrophiles or nucleophiles.

For instance, Lewis acids are known to coordinate to the oxygen atom of the THF ring, weakening the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack. acs.orgnih.gov Theoretical studies using density functional theory (DFT) on frustrated Lewis pairs (FLPs) have shown that they can effectively cleave the THF ring. acs.orgnih.govresearchgate.net The reaction mechanism involves the activation of THF at the Lewis acidic center, followed by an attack from the Lewis basic center. acs.org

In the context of Tetrahydrofuran-2-amine derivatives, ring-opening has been observed in reactions with amino acids acting as nucleophiles. researchgate.net The reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with amino acids leads to the opening of the furan (B31954) ring and the formation of new functionalized amino acid derivatives. researchgate.net Similarly, cationic uranium amide compounds have been shown to promote a novel ring-opening reaction of THF. rsc.org Another method involves the use of an N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126), which reacts with nucleophiles in THF to yield ring-opened insertion products. rsc.org

Table 2: Examples of Tetrahydrofuran Ring-Opening Reactions

| THF Derivative/System | Reagent/Catalyst | Key Observation | Resulting Product | Reference |

| THF | Dimethylxanthene backbone Al/P-based FLP | Energetically favorable ring-opening | Ring-opened product | acs.orgnih.gov |

| THF | Cationic uranium amide compound | Reaction in the presence of free amine catalyst | Heterocyclic metallacycle | rsc.org |

| 2-Hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles | Amino acids (N-nucleophiles) | Ring opening by nucleophilic attack | Functionalized amino acid derivatives | researchgate.net |

| THF | N-heterocyclic carbene–boryl trifluoromethanesulfonate / Aryloxides | Insertion of THF with ring opening | dipp-Imd–BH₂O(CH₂)₄OAr | rsc.org |

Functionalization of the Tetrahydrofuran Heterocycle

Direct functionalization of the THF ring, without ring-opening, is another important class of reactions. This can involve the introduction of new substituents onto the carbon skeleton of the heterocycle. Radical-catalyzed cross-dehydrogenative coupling reactions have been used for the C(sp³)–H alkylation of heteroaromatics using the α-C–H bond of THF. thieme-connect.com Palladium-catalyzed carboetherification reactions have also been employed to construct substituted fused-ring and attached-ring bis-tetrahydrofurans. nih.gov

The stability and reactivity of the tetrahydrofuran ring are significantly modulated by the nature and position of its substituents. longdom.org Substituents can exert influence through electronic effects (inductive and resonance) and steric effects. libretexts.org

In this compound, the substituent at the C2 position is an ammonium group (-NH₃⁺). This group is strongly electron-withdrawing due to the positive charge on the nitrogen atom. This electron-withdrawing inductive effect decreases the electron density on the adjacent C2 and oxygen atoms of the ring. This can polarize the C2-O bond, potentially making it more susceptible to nucleophilic attack and subsequent ring cleavage compared to unsubstituted THF.

Conversely, if the amine is deprotonated to its free form (-NH₂), it acts as an electron-donating group through resonance, where the lone pair on the nitrogen can be delocalized. This electron donation would tend to stabilize the ring against certain types of cleavage. This dual nature of the 2-amino substituent, depending on the pH of the reaction medium, is a critical factor in controlling the chemical behavior of the molecule.

The position of the substituent at C2 is also crucial. For reactions involving the formation of an intermediate at the α-carbon (C2), such as radical reactions, the 2-amino group can stabilize the intermediate. thieme-connect.com The stereochemistry at the C2 position also plays a vital role in directing the stereochemical outcome of reactions on the ring. nih.gov

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions of this compound is essential for predicting reaction outcomes and optimizing conditions. youtube.comyoutube.com

The quaternization reaction, being an SN2 process, is expected to follow second-order kinetics, being first-order with respect to both the free amine and the alkylating agent. mostwiedzy.pl The rate is sensitive to steric hindrance at both the nucleophile and the electrophile.

The mechanistic pathways for ring-opening reactions are more varied. In acid-catalyzed processes, the mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon atom, leading to a carbocationic intermediate. For reactions involving frustrated Lewis pairs, computational studies suggest a concerted or stepwise mechanism where the Lewis acid and base components of the FLP interact with the oxygen and carbon atoms of the THF ring, respectively. acs.orgresearchgate.net The activation strain model reveals that the deformation energy of THF is a key factor in determining the activation energy of these ring-opening reactions. acs.orgnih.govresearchgate.net

Photochemical reactions can introduce radical-based mechanisms. For example, the ring expansion of oxetanes to tetrahydrofurans can proceed via a diradical pathway following ylide formation. rsc.org While not a direct reaction of Tetrahydrofuran-2-amine, this illustrates the potential for radical mechanisms in related heterocyclic systems.

Kinetic studies of related furan derivatives, such as the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, show that reaction pathways can be highly dependent on temperature and pressure, with different channels (e.g., addition vs. H-abstraction) dominating under different conditions. nih.gov Similar complexities could be expected for the reactions of this compound, where the reaction conditions would dictate whether the amine or the THF ring is the primary site of reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Tetrahydrofuran-2-amine Hydrochloride as a Foundational Building Block

The bifunctional nature of this compound, possessing both a stable cyclic ether scaffold and a nucleophilic amine, positions it as a key starting material in synthetic chemistry.

The structural features of the tetrahydrofuran (B95107) ring are found in numerous compounds with significant biological activity, including 13 FDA-approved drugs. nih.gov Consequently, derivatives of Tetrahydrofuran-2-amine are valuable intermediates in the discovery and development of new pharmaceutical and agrochemical agents. For instance, related compounds like Tetrahydro-2-furanmethanamine are used to synthesize novel anti-cancer agents that target topoisomerase I and to create orally bioavailable inhibitors of stearoyl-CoA desaturase 1. The synthesis of antifungal agents has also utilized substituted tetrahydrofuran scaffolds, highlighting the importance of this ring system in medicinal chemistry. nih.gov

The carbon atom at the 2-position of the tetrahydrofuran ring, to which the amine group is attached, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). In drug development, it is crucial to control stereochemistry, as different enantiomers of a molecule can have vastly different pharmacological activities and metabolic profiles. google.com Using an enantiomerically pure form of this compound allows for the synthesis of bioactive scaffolds with a specific, predetermined three-dimensional structure. google.comnih.gov This stereocontrol is essential for optimizing the interaction between a drug molecule and its biological target, such as an enzyme or receptor active site. mit.edunih.gov The synthesis of chiral 3-amino-tetrahydrofuran derivatives for use as pharmaceutical intermediates underscores the importance of stereochemically pure building blocks in modern drug discovery. google.comgoogle.com

The utility of this compound as a building block is evident in its potential application for synthesizing specific classes of therapeutic agents.

Antidepressant Derivatives: Many modern antidepressants function by inhibiting the reuptake of neurotransmitters like serotonin. Research has shown that certain 4-aryltetrahydrothieno[2,3-c]pyridine derivatives exhibit antidepressant activity. nih.gov The synthesis of such complex heterocyclic systems often involves the coupling of various amine-containing fragments. nih.gov Given the structural components of these active molecules, this compound represents a plausible precursor for generating novel antidepressant candidates.

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a critical regulator of cell division, and its overexpression is linked to the development of various cancers, making it a key target for anticancer drug discovery. nih.govrsc.orgnih.gov Potent PLK4 inhibitors have been developed using aminopyrimidine and 1H-pyrazolo[3,4-d]pyrimidine scaffolds. nih.govnih.gov The synthesis of these inhibitors often involves the strategic use of various amines in coupling reactions to build the final heterocyclic core. nih.gov The primary amine of this compound makes it a suitable building block for incorporation into these scaffolds, potentially leading to the discovery of new and effective PLK4 inhibitors for cancer therapy. researchgate.netgoogle.com

| Target Compound Class | Role of this compound | Relevant Research |

| Antidepressant Derivatives | Serves as a potential precursor for building complex heterocyclic systems that modulate neurotransmitter reuptake. | The synthesis of thieno-pyridine derivatives with antidepressant activity often utilizes amine building blocks. nih.govnih.gov |

| PLK4 Inhibitors | Can be used to construct the aminopyrimidine or related heterocyclic cores essential for inhibitory activity against the PLK4 enzyme. | Novel and potent PLK4 inhibitors are frequently based on pyrimidine-amine scaffolds. nih.govrsc.orgnih.gov |

Intermediates in Pharmaceutical and Agrochemical Synthesis

Catalytic Roles in Chemical Transformations

Beyond its role as a structural component, the amine functionality of this compound can also participate directly in catalysis.

Primary amines can function as organocatalysts, acting as either Brønsted bases or nucleophilic catalysts to promote chemical reactions. The amine group can play a crucial role in the mechanism of hydride formation and transfer in certain electrocatalytic systems. escholarship.orgnih.gov It has been proposed that amine functional groups can stabilize reaction intermediates, such as through hydrogen bonding, and help position substrates near a catalyst's active site. nih.gov While specific studies detailing the catalytic use of this compound are not prevalent, the known chemical behavior of amines suggests its potential in this area. rsc.org For example, it could theoretically catalyze reactions such as aldol (B89426) condensations or Michael additions by forming transient iminium ion intermediates, a common mechanism in amine-based organocatalysis.

Influence on Polymerization Processes (e.g., Epoxy-Amine Systems)

Tetrahydrofuran-2-amine, as a functionalized cyclic amine, serves as a curing agent for epoxy resins, participating in the polymerization process that transforms liquid resins into solid, crosslinked thermoset materials. The curing of epoxy resins with amine hardeners is a well-established polyaddition reaction where the active hydrogen atoms on the amine's nitrogen atom react with the epoxide rings of the resin. threebond.co.jp This process creates a durable three-dimensional polymer network. nih.gov The structure of the amine curing agent is a primary determinant of the final properties of the cured epoxy, including its thermal stability, mechanical strength, and chemical resistance. pcimag.comresearchgate.net

The chemical structure of Tetrahydrofuran-2-amine, which is a heterocyclic amine, places it in the broader category of alicyclic or cycloaliphatic curing agents. e3s-conferences.org These types of hardeners are known to impart distinct properties compared to simple linear aliphatic amines. google.com However, the presence of the ether oxygen atom within the tetrahydrofuran (THF) ring introduces specific effects that influence its reactivity and the characteristics of the resulting polymer network.

A critical factor influencing the epoxy-amine reaction rate is hydrogen bonding. Research on the use of THF as a solvent in epoxy-amine polymerizations has shown that it can retard the curing process. acs.org The ether oxygen in THF acts as a hydrogen bond acceptor, forming a relatively stable intermediate species through dipole-dipole interactions with the amine's N-H bonds. acs.org This stabilization effect can decrease the kinetic rate constants of the reaction. acs.org When the THF moiety is an integral part of the amine curing agent itself, as in Tetrahydrofuran-2-amine, similar intramolecular or intermolecular hydrogen bonding can be anticipated. This interaction may reduce the amine's baseline reactivity compared to other cycloaliphatic amines that lack an ether linkage.

Table 1: General Kinetic Models for Epoxy-Amine Curing This table presents generalized models used to study epoxy curing kinetics; specific parameters for this compound would require direct experimental measurement.

| Kinetic Model | General Equation | Key Parameters |

|---|---|---|

| Autocatalytic Model | dα/dt = (k1 + k2α^m)(1-α)^n | α (degree of cure), k1 & k2 (rate constants), m & n (reaction orders) |

| Friedman (Isoconversional) | ln(dα/dt) = ln[Aαf(α)] - Ea/(R T) | Ea (activation energy), Aα (pre-exponential factor), f(α) (reaction model) |

The structure of Tetrahydrofuran-2-amine is expected to influence the final material properties. The flexible, non-planar THF ring can be contrasted with rigid aromatic amines, which typically yield materials with very high glass transition temperatures (Tg) but also high brittleness. google.comnih.gov The incorporation of the THF moiety could potentially enhance the flexibility of the crosslinked network, impacting the toughness and elongation properties of the final cured epoxy resin.

Contributions to Novel Material Development

Polymer Chemistry: Incorporation into Macromolecular Architectures

The unique structure of this compound, featuring both a reactive amine group and a polar heterocyclic ether ring, makes it a valuable building block for incorporation into novel macromolecular architectures. In polymer chemistry, monomers are strategically chosen to impart specific properties to the final polymer. The THF moiety is known to be a component of high-performance polymers; for instance, the ring-opening polymerization of tetrahydrofuran itself produces poly(tetramethylene ether) glycol (PTMEG), a key precursor for elastomeric polyurethane fibers like Spandex. chemicals.co.ukyoutube.com By using an amine-functionalized THF, this structural unit can be integrated into other classes of polymers, such as polyamides.

Polyamides are typically formed through the condensation polymerization of a diamine and a dicarboxylic acid. libretexts.orgyoutube.com In this context, a difunctional version of Tetrahydrofuran-2-amine, such as 2,5-bis(aminomethyl)tetrahydrofuran, could act as the diamine monomer. The resulting polyamide would feature THF rings regularly spaced along the polymer backbone. This incorporation is anticipated to influence several key properties:

Solubility and Polarity: The ether oxygen introduces polarity and hydrogen bond accepting capability, potentially improving the solubility of the polyamide in a wider range of solvents.

Adhesion: The polar nature of the THF unit could enhance the adhesive properties of the resulting polymer to various substrates.

As a monoamine, Tetrahydrofuran-2-amine can be used as a chain-terminating or end-capping agent in condensation polymerization. This allows for precise control over the molecular weight of polymers like polyamides or polyureas, which is crucial for tailoring their processing characteristics and final mechanical properties. google.com

Table 2: Potential Influence of THF Moiety on Polymer Properties This table outlines the hypothesized effects of incorporating the tetrahydrofuran structure into a polymer backbone, based on the known chemical properties of the ring.

| Property | Anticipated Influence of THF Moiety | Rationale |

|---|---|---|

| Glass Transition Temp (Tg) | Decrease | The non-planar, flexible ring structure disrupts chain packing and increases segmental motion. |

| Solubility | Increase in polar solvents | The ether oxygen increases overall polarity and potential for hydrogen bonding with solvents. researchgate.net |

| Mechanical Toughness | Increase | Enhanced chain flexibility can improve energy absorption before fracture. |

| Moisture Absorption | Potential Increase | The hydrophilic ether oxygen may increase the polymer's affinity for water. |

Development of Specialty Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex, high-value specialty chemicals. Functionalized heterocyclic compounds are fundamental scaffolds in many areas, particularly in the pharmaceutical and agrochemical industries. tetramedsciences.info The synthesis of modern drugs often relies on the availability of diverse and complex molecular building blocks to achieve high efficacy and specificity. researchgate.net

Tetrahydrofuran itself is a widely used raw material and solvent in the chemical industry, serving as a precursor for compounds like butyrolactone and pyrrolidone. eschemy.comeschemy.com Its application as a solvent in pharmaceutical manufacturing for drugs such as rifamycin (B1679328) highlights its compatibility with complex organic transformations. eschemy.com

The combination of a primary amine and a THF ring in one molecule makes Tetrahydrofuran-2-amine a versatile synthon. The amine group can undergo a wide range of chemical reactions, including:

Amidation: Reaction with carboxylic acids or acyl chlorides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the attachment of the tetrahydrofuran moiety to a larger molecular framework, where the THF ring can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. Substituted tetrahydrofuran rings are a common structural motif found in a vast number of biologically active marine natural products known for their potent antitumor, antimicrobial, and antiprotozoal activities. nih.govnih.gov The development of efficient synthetic routes to these complex molecules often relies on simpler, chiral building blocks that already contain the core heterocyclic structure. This compound represents such a building block, providing a reactive handle (the amine) for elaboration into more complex and potentially bioactive target molecules.

Stereochemical Aspects and Conformational Analysis

Stereoisomerism and Enantiomeric Purity

Tetrahydrofuran-2-amine hydrochloride possesses a chiral center at the C2 position of the tetrahydrofuran (B95107) ring, where the amino group is attached. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of these enantiomers is a pivotal factor in the fields of chemical synthesis and pharmacology.

The chirality of this compound is of paramount importance as the biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The stereochemistry of substituted tetrahydrofurans is a recurring motif in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores, which display a range of activities from antitumor to antimicrobial. nih.gov

The determination of the enantiomeric excess (ee), which quantifies the purity of a chiral sample, is a critical step in the development of chiral compounds. Several analytical techniques are employed for this purpose, with chromatographic methods being the most prevalent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. nih.govresearchgate.netamericanpharmaceuticalreview.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netnih.gov Polysaccharide-based CSPs are widely used for their excellent chiral recognition capabilities. americanpharmaceuticalreview.com The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also powerful techniques for chiral separations. nih.govamericanpharmaceuticalreview.com In GC, chiral derivatives of the analyte are often prepared to enhance volatility and facilitate separation on a chiral column. CE offers high separation efficiency and is particularly useful for charged molecules like amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer.

The table below summarizes the primary analytical methods for determining the enantiomeric excess of chiral amines like this compound.

| Analytical Method | Principle of Chiral Discrimination | Key Considerations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Choice of CSP, mobile phase composition, and temperature are crucial for resolution. researchgate.netnih.gov |

| Chiral GC | Separation on a chiral column, often after derivatization. | Derivatization may be required; suitable for volatile compounds. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | High efficiency; suitable for charged analytes. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct signals. | Requires a chiral derivatizing or solvating agent. |

Conformational Analysis of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran (THF) ring is not planar but exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. This process is known as pseudorotation, where the ring rapidly interconverts between a series of "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. In the unsubstituted THF, the twist conformation is slightly more stable than the envelope form. The presence of substituents on the ring significantly influences the conformational equilibrium.

The conformation of the tetrahydrofuran ring has a profound impact on the molecule's reactivity and its ability to bind to biological targets. The spatial orientation of the substituents is dictated by the ring's pucker, which in turn affects their accessibility for chemical reactions. For example, the stereospecific ring-opening reactions of substituted tetrahydrofurans are highly dependent on the conformation of the ring and the stereochemical relationship between the substituents. chemicalbook.com

In the context of medicinal chemistry, the conformational preference of the tetrahydrofuran ring is a key determinant of binding specificity. A specific ring pucker will orient the amino group and other functionalities in a precise three-dimensional arrangement, which is necessary for optimal interaction with the amino acid residues in a protein's binding site. The hydrogen-bonding network and van der Waals interactions that stabilize a drug-receptor complex are highly sensitive to these conformational details. nih.gov

The conformational equilibrium of the tetrahydrofuran ring in this compound is governed by the steric and electronic properties of the amino group.

Steric effects arise from the spatial crowding between substituents. A bulky substituent will preferentially occupy a pseudo-equatorial position on the puckered ring to minimize steric hindrance with other atoms. In the case of this compound, the -NH3+ group will influence the ring's puckering to adopt a conformation that minimizes these unfavorable interactions.

Electronic effects , such as inductive and resonance effects, also play a crucial role. The electron-withdrawing nature of the protonated amino group (-NH3+) can influence the bond lengths and angles within the ring, thereby affecting the conformational energy landscape. These electronic interactions can either stabilize or destabilize certain conformations.

The precise conformation can be elucidated through detailed NMR spectroscopic analysis, particularly by measuring the vicinal proton-proton coupling constants (³J_HH). These coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation, providing valuable insight into the ring's geometry. For the parent tetrahydrofuran molecule, specific coupling constants have been determined through advanced NMR studies, such as those involving ¹³C-labeled compounds. researchgate.net

The table below presents typical NMR coupling constants for a tetrahydrofuran ring, which are fundamental for its conformational analysis. researchgate.net

| Coupling Type | Description | Typical Value (Hz) | Conformational Significance |

| ³J_HH (cis) | Vicinal coupling between cis protons | 6.0 - 8.0 | Dependent on the dihedral angle, reflects ring pucker. |

| ³J_HH (trans) | Vicinal coupling between trans protons | 6.0 - 9.0 | Sensitive to the degree of ring puckering. |

| ²J_HH | Geminal coupling | -8.0 to -14.0 | Indicates the C-C-H bond angle. |

| ¹J_CH | One-bond carbon-proton coupling | ~145 | Reflects the hybridization of the carbon atom. |

It is the interplay of these steric and electronic factors that determines the preferred conformation of this compound, which in turn dictates its chemical reactivity and biological activity.

Computational and Spectroscopic Characterization

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool for predicting the molecular properties and reactivity of Tetrahydrofuran-2-amine hydrochloride. These theoretical approaches offer insights that complement experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of amine-containing molecules. For systems involving amines, DFT can be employed to map out reaction pathways, such as the reaction between an amine and carbon dioxide, often with the inclusion of a catalyst like water. researchgate.net These calculations help in identifying transition states and determining the energetics of the reaction, which reveals whether a process is thermodynamically favorable. researchgate.net

Computational studies on similar amine systems have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to elucidate the potential energy surfaces of reactions. researchgate.net This level of theory is used to optimize the geometries of reactants, intermediates, transition states, and products. rsc.org By analyzing the resulting electronic properties, such as charge distribution and molecular orbital energies, the reactivity of different sites within the this compound molecule can be predicted. This information is crucial for understanding how the molecule will interact with other chemical species and for designing synthetic pathways. researchgate.netacs.org

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of molecules like this compound in various environments. mdpi.com MD simulations have been successfully applied to study the behavior of tetrahydrofuran (B95107) (THF) in aqueous solutions, revealing insights into its miscibility and interaction dynamics. osti.gov These simulations, often using force fields like CHARMM, can model the system at different temperatures and concentrations to observe structural and dynamic changes. osti.gov

For this compound, MD simulations can map out the flexible conformations of the five-membered THF ring, a process known as pseudorotation. researchgate.net The simulations can also detail the interactions between the ammonium (B1175870) group, the chloride ion, and solvent molecules. By analyzing radial distribution functions, hydrogen bond frequencies, and lifetimes, a comprehensive picture of the intermolecular forces governing the system's behavior can be constructed. mdpi.comosti.gov Such studies are critical for understanding how the molecule behaves in solution, which is essential for applications where it is used as a reagent or intermediate. nih.gov

Computational studies are frequently used to investigate the reaction mechanisms of amine-containing systems. acs.org These studies often begin by identifying stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. researchgate.net Techniques such as ab initio molecular dynamics and the Intrinsic Reaction Coordinate (IRC) method are used to follow the reaction path and understand the sequence of bond-breaking and bond-forming events. researchgate.netrsc.org

For example, research on the reactivity of amine radical cations with other molecules combines experimental data with theoretical calculations to elucidate complex reaction pathways. rsc.org Computational models can partition a reaction into distinct phases, from initial contact and preparation to the chemical transformation at the transition state and final product separation. acs.org This detailed analysis can uncover hidden intermediates and transition states that are not experimentally observable. oup.com Applying these computational methodologies to this compound can predict its likely reaction pathways in various chemical environments, such as oxidation, reduction, or nucleophilic substitution.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the definitive identification and structural confirmation of this compound. Techniques like NMR and mass spectrometry provide direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. lgcstandards.com

In the ¹H NMR spectrum of related amine compounds, protons attached to carbons adjacent to the nitrogen atom typically appear in the range of δ 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The protons of the tetrahydrofuran ring itself show characteristic signals, which can be complex due to the ring's flexibility. researchgate.net For the parent tetrahydrofuran molecule, protons at the α-position (adjacent to the oxygen) resonate at approximately δ 3.6-3.7 ppm, while β-protons appear around δ 1.7-1.8 ppm. researchgate.nethmdb.cachemicalbook.com The N-H protons of the amine group can exhibit a broad signal, and their chemical shift is dependent on concentration and solvent. libretexts.org

The ¹³C NMR spectrum provides complementary information. Carbons directly bonded to the nitrogen atom in amines typically resonate in the 10-65 ppm range. libretexts.org For tetrahydrofuran, the α-carbons appear at approximately 68 ppm and the β-carbons at around 26 ppm. osi.lvchemicalbook.com The presence of the amine group at the C2 position influences these chemical shifts, allowing for unambiguous structural confirmation. researchgate.netnih.gov

Table 1: Typical NMR Data for Tetrahydrofuran Derivatives Note: This table represents typical chemical shift ranges for the tetrahydrofuran moiety and may vary for this compound.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | α-protons (C2, C5) | 3.6 - 3.9 | researchgate.net |

| ¹H | β-protons (C3, C4) | 1.7 - 1.9 | researchgate.net |

| ¹³C | α-carbons (C2, C5) | ~68 | chemicalbook.com |

| ¹³C | β-carbons (C3, C4) | ~26 | chemicalbook.com |

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. lgcstandards.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and ionic compounds like amine hydrochlorides. In positive ion mode, ESI-MS would be expected to detect the molecular ion [M+H]⁺, corresponding to the protonated free amine form of the molecule. For the related compound (2S)-Tetrahydro-2-furanmethanamine, the [M+H]⁺ ion is observed at an m/z of 132.1. This technique provides accurate molecular weight information, which is a fundamental characteristic of the compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method for the analysis of volatile compounds. analytice.comresearchgate.net While the hydrochloride salt itself is not typically volatile enough for GC analysis, the free amine form or a derivatized version can be analyzed. GC separates the components of a mixture before they enter the mass spectrometer, which then provides a mass spectrum for each component. researchgate.net The mass spectrum of the parent tetrahydrofuran molecule shows a characteristic molecular ion peak and fragmentation pattern that can be used as a reference. nist.gov For Tetrahydrofuran-2-amine, GC-MS analysis would reveal a specific fragmentation pattern resulting from the loss of the amine group or ring cleavage, providing definitive structural evidence. analytice.com

Table 2: Mass Spectrometry Data for Related Compounds

| Technique | Compound | Observed Ion (m/z) | Ion Type | Reference |

|---|---|---|---|---|

| ESI-MS | (2S)-Tetrahydro-2-furanmethanamine | 132.1 | [M+H]⁺ | |

| EI-MS | Tetrahydrofuran | 72.1 | [M]⁺ | nist.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound. The IR spectrum provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The key absorptions in the spectrum of this compound arise from the vibrations of its primary amine hydrochloride group (NH₃⁺), the ether linkage (C-O-C) of the tetrahydrofuran ring, and the aliphatic C-H bonds.

The presence of the ammonium salt (R-NH₃⁺) is typically characterized by a broad and strong absorption band in the region of 3200-2800 cm⁻¹, which is due to the N-H stretching vibrations. This broadness is a result of hydrogen bonding. Additionally, the ammonium group exhibits a characteristic bending vibration (asymmetric) around 1600-1575 cm⁻¹ and a symmetric bending vibration near 1500 cm⁻¹.

The tetrahydrofuran ring contributes distinct signals. A strong, characteristic absorption band for the C-O-C ether stretch is typically observed in the 1100-1050 cm⁻¹ region. The aliphatic C-H stretching vibrations of the CH₂ groups in the ring appear as sharp to medium peaks in the 2980-2850 cm⁻¹ range.

While a specific spectrum for this compound is not publicly available, the expected characteristic absorption bands can be summarized based on the functional groups present. For comparison, the IR spectrum of the related free base, 2-Tetrahydrofurfurylamine, shows a primary amine N-H stretch around 3300-3400 cm⁻¹ and lacks the broad ammonium salt absorptions. chemicalbook.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (R-NH₃⁺) | Asymmetric N-H Bend | 1600 - 1575 | Medium |

| Ammonium (R-NH₃⁺) | Symmetric N-H Bend | ~1500 | Medium |

| Aliphatic CH₂ | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Ether (C-O-C) | C-O Stretch | 1100 - 1050 | Strong |

Chromatographic Analysis (e.g., HPLC, TLC) for Purity and Identity Confirmation

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of chemical purity and for separating enantiomers in chiral compounds. For the analysis of polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is a standard method.

Purity Determination : A common setup for purity analysis involves a C18 stationary phase column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sigmaaldrich.com An acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase (e.g., 0.1% TFA in an acetonitrile/water gradient) to improve peak shape and resolution by ensuring the amine is consistently protonated. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, ideally by a UV detector.

Chiral Analysis : For chiral versions of the compound, such as (2S)-Tetrahydro-2-furanmethanamine hydrochloride, chiral HPLC is used to determine the enantiomeric excess. This requires a special chiral stationary phase, for instance, a Chirobiotic T column, which can differentiate between the enantiomers.

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and more cost-effective chromatographic method used for qualitative analysis. It is particularly useful for monitoring the progress of chemical reactions during synthesis and for preliminary purity checks.

For this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the target compound from impurities. The separated spots on the TLC plate are visualized, often using a stain (like ninhydrin (B49086) for amines) or under UV light if the compound is UV-active. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compound under a specific set of conditions.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Tetrahydrofuran-2-amine hydrochloride to ensure long-term stability?

- Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Stability data indicate integrity for ≥6 years under these conditions. Regularly monitor batch-specific certificates of analysis (CoA) for purity validation .

Q. What safety precautions are critical during handling of this compound?

- Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Refer to Safety Data Sheets (SDS) for hazard-specific protocols, including spill management (mechanical collection, avoiding water systems) and emergency procedures. Note that toxicity profiles may be incomplete; treat the compound as hazardous until further data is available .

Q. How can researchers assess the purity of this compound?

- Employ HPLC (with UV detection) and NMR spectroscopy to verify purity (≥98%). Compare retention times and spectral data against certified reference standards. Batch-specific CoAs from suppliers like Cayman Chemical provide validated benchmarks .

Q. What solvent systems are suitable for formulating this compound in experimental setups?

- The compound is soluble in tetrahydrofuran (THF) and polar aprotic solvents. Prepare stock solutions at ~200 mg/mL in THF, followed by dilution to working concentrations. Validate solubility empirically using dynamic light scattering (DLS) to confirm absence of particulates .

Advanced Research Questions

Q. What methodologies are recommended for structural elucidation of this compound?

- Combine X-ray crystallography for crystal structure determination, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and 2D NMR (e.g., HSQC) to resolve stereochemistry. Cross-reference with PubChem computational data for InChI key validation .

Q. How can researchers address discrepancies in receptor-binding affinity data for this compound?

- Perform dose-response assays (e.g., IC curves) across multiple platforms (e.g., SPR, radioligand binding) to validate reproducibility. Control variables such as buffer pH, temperature, and incubation time. Review literature for analogous compounds (e.g., arylcyclohexylamines) to contextualize results .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

- Use radiolabeled isotopes (e.g., ) in in vitro hepatocyte models paired with LC-MS/MS to identify metabolites. Compare degradation kinetics across species (e.g., human vs. rodent microsomes) to extrapolate metabolic stability .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Apply molecular docking (e.g., AutoDock Vina) to predict binding modes at μ-opioid receptors. Validate predictions with mutagenesis studies targeting key residues. Use MD simulations (>100 ns) to assess conformational stability of ligand-receptor complexes .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data (e.g., potency variations) using orthogonal assays and statistical tools (e.g., Bland-Altman plots) .

- Synthesis Optimization : For custom derivatives, employ reductive amination protocols with HCl salt precipitation, monitoring reaction progress via TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.